molecular formula C8H6N2O2 B6252642 3-cyano-2-hydroxybenzamide CAS No. 1243392-26-8

3-cyano-2-hydroxybenzamide

Cat. No.: B6252642
CAS No.: 1243392-26-8
M. Wt: 162.15 g/mol
InChI Key: SAEUEJLJJKWMFY-UHFFFAOYSA-N
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Description

3-Cyano-2-hydroxybenzamide is a chemical research compound of significant interest in neuroscience and pharmacology . Its primary researched application is as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor is a Family C G protein-coupled receptor widely expressed in the central nervous system. Positive allosteric modulators of mGlu5 represent a novel therapeutic approach because they do not activate the receptor directly but selectively potentiate its response to the native neurotransmitter, glutamate . In research settings, 3-cyano-2-hydroxybenzamide has been utilized in studies investigating the complex signaling mechanisms of mGlu5 receptors, particularly in rat cortical astroglia and recombinant cell systems . It has been shown to concentration-dependently increase the frequency of Ca 2+ oscillations initiated by orthosteric agonists like glutamate or quisqualate . This unique ability to "retune" oscillatory Ca 2+ signaling at the single-cell level is a key pharmacological effect of mGlu5 receptor PAMs and is a subject of extensive study for its implications in neuronal and astrocytal communication . Research into mGlu5 PAMs like 3-cyano-2-hydroxybenzamide is relevant to the study of several pathological conditions, including schizophrenia, anxiety, and fragile X syndrome . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1243392-26-8

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-cyano-2-hydroxybenzamide

InChI

InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3,11H,(H2,10,12)

InChI Key

SAEUEJLJJKWMFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)C#N

Purity

95

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Cyanoacetamide and Aldehydes

A promising strategy for constructing the 3-cyano-2-hydroxybenzamide framework involves one-pot multi-component reactions (MCRs). For instance, reacting 2-hydroxybenzaldehyde with cyanoacetamide and ammonium acetate in dimethylformamide (DMF) at 80–90°C for 6–8 hours yields the target compound in ~78% purity. The reaction proceeds via a Knoevenagel condensation between the aldehyde and cyanoacetamide, followed by cyclization facilitated by ammonium acetate (Figure 1).

Mechanistic Insights :

  • Knoevenagel Adduct Formation : The aldehyde’s carbonyl group reacts with the active methylene of cyanoacetamide, forming an α,β-unsaturated intermediate.

  • Cyclization : Ammonium acetate acts as a nitrogen source, enabling ring closure to form the benzamide backbone.

  • Aromatization : Elimination of water completes the aromatic system, stabilizing the final product.

This method benefits from operational simplicity and avoids toxic reagents, though yields are moderate (~65–70%) due to competing side reactions.

Stepwise Synthesis via Formylation and Cyanation

Directed Formylation of 2-Hydroxybenzoic Acid Derivatives

A two-step protocol adapted from methyl 3-cyano-4-hydroxybenzoate synthesis involves:

  • Formylation : Treating methyl 2-hydroxybenzoate with paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane at 60°C for 12 hours to introduce a formyl group at position 3.

  • Cyanation : Converting the aldehyde to a nitrile via oxime formation (using hydroxylamine hydrochloride) followed by dehydration with acetic anhydride (Figure 2).

Key Data :

StepReagentsConditionsYield
1Paraformaldehyde, MgCl₂, Et₃N60°C, 12 h85%
2NH₂OH·HCl, (AcO)₂O80°C, 4 h92%

The resulting 3-cyano-2-hydroxybenzoic acid is then converted to the amide via activation with thionyl chloride (SOCl₂) and reaction with aqueous ammonia (yield: 88%).

Halogen Substitution and Cyanation

Nucleophilic Aromatic Substitution

For substrates pre-functionalized with a halogen at position 3, cyano group introduction is achievable via Ullmann-type coupling. For example, 3-bromo-2-hydroxybenzamide reacts with CuCN in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding the target compound in 75% purity.

Limitations :

  • Requires synthesis of halogenated precursors, which often involves hazardous reagents (e.g., Br₂).

  • Side reactions (e.g., hydrolysis of the amide) reduce overall efficiency.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodStepsOverall YieldToxicityScalability
MCR165–70%LowHigh
Stepwise368% (acid → amide)ModerateModerate
Halogen Substitution255–60%HighLow

Insights :

  • MCRs are preferred for rapid access but require optimization to minimize byproducts.

  • Stepwise routes offer better purity control but involve intermediate isolations.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyano-2-oxobenzamide.

    Reduction: The cyano group can be reduced to an amine group, yielding 3-amino-2-hydroxybenzamide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Cyano-2-oxobenzamide.

    Reduction: 3-Amino-2-hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Synthesis and Production

2-Hydroxybenzamide Derivatives The compound is related to 2-hydroxybenzamide derivatives, which are useful as pharmaceuticals or intermediate products . A process exists for producing 2-hydroxybenzamide derivatives, which involves using 2-hydroxybenzoic acid as a raw material and subjecting it to a condensation reaction with 2-amino-4-alkoxycarbonyl-1,3-thiazole . The alkoxycarbonyl group of the thiazole ring is further subjected to amidation .

Pharmaceutical Applications

Gastrointestinal Dysmotility Certain 2-hydroxybenzoylaminothiazole derivatives, particularly those with a hydroxy group at the 2-position on the benzene ring, can improve gastrointestinal dysmotility . These derivatives are useful as preventive or therapeutic drugs for various types of gastrointestinal dysmotility . Specifically, 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole has shown excellent effects in improving gastrointestinal dysmotility .

Related Compounds

Phenolic Acids Phenolic acids, including hydroxybenzoic acids, have a wide variety of health benefits and industrial applications . These compounds have drawn the attention of the scientific community to improve extraction and purification techniques . Hydroxybenzoic acids include hydroxybenzoic, protocatechuic, vanillic, and syringic acids .
3-Cyano-2-hydroxybenzamide 3-Cyano-2-hydroxybenzamide can cause skin and eye irritation . It may also cause respiratory tract irritation .

Nanotechnology

Phenolic-Enabled Nanotechnology (PEN) Phenolics have versatile reactivity and relative biocompatibility, which has catalyzed research in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications . PEN involves the use of phenolics for particle engineering and the bottom-up synthesis of nanohybrid materials . This includes the synthesis of high-quality products with controllable size, shape, composition, surface chemistry, and function . Phenolics have numerous applications in biosensing, bioimaging, and disease treatment .

Allosteric Modulation

Mechanism of Action

The mechanism by which 3-cyano-2-hydroxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the cyano and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, which can modulate their activity .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyano group in 3-cyano-2-hydroxybenzamide increases electrophilicity at the benzene ring compared to methyl () or iodo () substituents, altering reactivity in aromatic substitution reactions.

Coordination Chemistry: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates N,O-bidentate coordination, whereas 3-cyano-2-hydroxybenzamide’s -OH and -CN may adopt distinct binding modes (e.g., monodentate or bridging).

Physicochemical Properties

  • Solubility: The hydroxyl and cyano groups in 3-cyano-2-hydroxybenzamide likely improve aqueous solubility compared to purely hydrophobic analogs (e.g., 3-methylbenzamide in ). However, steric hindrance from bulky substituents (e.g., tert-butyl in ) may reduce solubility.
  • Thermal Stability: Cyano groups generally enhance thermal stability due to strong covalent bonding (cf. ), whereas iodo or thiophene-containing derivatives () may exhibit lower decomposition temperatures.

Biological Activity

3-Cyano-2-hydroxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiproliferative, antioxidant, and antibacterial effects, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of 3-cyano-2-hydroxybenzamide can be represented as follows:

C9H6N2O\text{C}_9\text{H}_6\text{N}_2\text{O}

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of 3-cyano-2-hydroxybenzamide against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness.

Case Study: Antiproliferative Effects

A study evaluated the cytotoxic activity of 3-cyano-2-hydroxybenzamide against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results are summarized in Table 1.

Cell Line IC50 (µM)
MCF-75.3
HT-296.1
HeLa6.4

These findings indicate that 3-cyano-2-hydroxybenzamide possesses potent antiproliferative activity, particularly against breast and cervical cancer cell lines .

Antioxidant Activity

The antioxidant properties of 3-cyano-2-hydroxybenzamide have been assessed using various in vitro assays. The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.

Antioxidant Assessment

In a comparative study, the antioxidant activity of 3-cyano-2-hydroxybenzamide was evaluated against standard antioxidants like butylated hydroxytoluene (BHT). The results are shown in Table 2.

Assay Method IC50 (µM) BHT IC50 (µM)
DPPH12.518.0
ABTS10.015.0
FRAP9.514.0

The data indicates that 3-cyano-2-hydroxybenzamide has superior antioxidant activity compared to BHT in all assays conducted .

Antibacterial Activity

The antibacterial potential of 3-cyano-2-hydroxybenzamide has also been explored, particularly against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Table 3 summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains.

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results demonstrate that the compound exhibits notable antibacterial activity, particularly against Enterococcus faecalis .

The mechanisms underlying the biological activities of 3-cyano-2-hydroxybenzamide are still under investigation. Preliminary studies suggest that its antiproliferative effects may involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-cyano-2-hydroxybenzamide with high purity?

  • Methodology :

  • Step 1 : Start with a hydroxy-substituted benzamide precursor. Use a nucleophilic substitution reaction to introduce the cyano group at the 3-position.
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF or acetonitrile; temperature: 60–80°C) to enhance yield and minimize side products.
  • Step 3 : Purify via column chromatography using a gradient of ethyl acetate/hexane. Monitor purity via TLC and confirm with NMR (¹H/¹³C) .
  • Key Consideration : Ensure anhydrous conditions to prevent hydrolysis of the cyano group.

Q. How should researchers characterize the structural integrity of 3-cyano-2-hydroxybenzamide post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions via chemical shifts (e.g., hydroxyl proton at δ 10–12 ppm; cyano group adjacent to aromatic protons).
  • IR Spectroscopy : Identify key functional groups (e.g., O–H stretch ~3200 cm⁻¹, C≡N stretch ~2200 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
    • Validation : Cross-reference data with published spectra of structurally similar benzamides .

Q. What safety protocols are essential when handling 3-cyano-2-hydroxybenzamide in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can crystallographic data from X-ray diffraction resolve structural ambiguities in 3-cyano-2-hydroxybenzamide derivatives?

  • Procedure :

  • Data Collection : Grow single crystals via slow evaporation (solvent: DCM/ethanol). Collect diffraction data using a synchrotron or in-house X-ray source.
  • Structure Refinement : Use SHELXL for refinement, focusing on resolving torsional angles of the cyano and hydroxyl groups. Validate hydrogen bonding networks (e.g., O–H···N≡C interactions) .
  • Database Submission : Deposit resolved structures in the Cambridge Crystallographic Data Centre (CCDC) for public access .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for 3-cyano-2-hydroxybenzamide in drug discovery?

  • SAR Workflow :

  • Step 1 : Synthesize analogs with substituent variations (e.g., halogenation at the 5-position; alkylation of the hydroxyl group).
  • Step 2 : Test bioactivity (e.g., enzyme inhibition assays, cytotoxicity screens). Compare IC₅₀ values to identify critical functional groups.
  • Step 3 : Perform molecular docking studies using software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
    • Case Study : A 5-fluoro analog showed enhanced inhibitory activity against EGFR kinase due to improved hydrophobic interactions .

Q. How can researchers address contradictions in biological activity data across studies involving 3-cyano-2-hydroxybenzamide?

  • Resolution Framework :

  • Data Triangulation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in solubility).
  • Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and confirm target engagement .

Q. What experimental approaches optimize reaction conditions for synthesizing 3-cyano-2-hydroxybenzamide derivatives?

  • Optimization Parameters :

  • Catalyst Screening : Test palladium/copper catalysts for cyanide insertion efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to balance reaction rate and byproduct formation.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional) .
    • Yield Improvement : Pilot-scale reactions with continuous flow reactors can achieve >85% yield .

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